(S)-1-(2,4-Dimethylphenyl)pentan-1-amine
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Overview
Description
(S)-1-(2,4-Dimethylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines. It features a chiral center, making it optically active. The compound is characterized by a pentan-1-amine backbone with a 2,4-dimethylphenyl substituent at the first carbon. This structural motif is common in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dimethylphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with the chiral amine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,4-Dimethylphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties, possibly as a precursor to drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,4-Dimethylphenyl)pentan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,4-Dimethylphenyl)pentan-1-amine: The enantiomer of the compound, with different optical activity.
1-(2,4-Dimethylphenyl)butan-1-amine: A homologous compound with a shorter carbon chain.
1-(2,4-Dimethylphenyl)hexan-1-amine: A homologous compound with a longer carbon chain.
Uniqueness
(S)-1-(2,4-Dimethylphenyl)pentan-1-amine is unique due to its specific chiral center and the presence of the 2,4-dimethylphenyl group, which may impart distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
(1S)-1-(2,4-dimethylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-5-6-13(14)12-8-7-10(2)9-11(12)3/h7-9,13H,4-6,14H2,1-3H3/t13-/m0/s1 |
InChI Key |
NRYAWKHWJAFSAV-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C=C(C=C1)C)C)N |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1)C)C)N |
Origin of Product |
United States |
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